

# Comparing the properties of carbon fibers derived from homopolymer vs. copolymer polyacrylonitrile

Author: BenchChem Technical Support Team. Date: December 2025

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# A Comparative Guide to Carbon Fibers: Homopolymer vs. Copolymer Polyacrylonitrile Precursors

For researchers, scientists, and professionals in drug development, the choice of materials is paramount. Carbon fibers, renowned for their high strength-to-weight ratio and chemical inertness, are critical components in a myriad of advanced applications. The properties of these fibers are intrinsically linked to their **polyacrylonitrile** (PAN) precursors. This guide provides a detailed comparison of carbon fibers derived from homopolymer PAN versus those from copolymer PAN, supported by experimental data and methodologies, to inform material selection and development.

While homopolymer PAN is a polymer consisting solely of acrylonitrile repeating units, copolymer PAN incorporates one or more additional comonomers. These comonomers, typically acidic (like itaconic acid, IA) or neutral (like methyl acrylate, MA), are introduced to modify the properties of the precursor and, consequently, the final carbon fiber. Although PAN homopolymer can be used, it is seldom employed in commercial carbon fiber manufacturing due to challenges in processability and the violent, uncontrolled release of heat during stabilization.[1][2] The inclusion of comonomers helps to improve solubility and spinnability, and to better control the thermal stabilization process.[3][4][5]



# I. The Crucial Role of Comonomers in PAN Precursors

The introduction of comonomers into the PAN polymer chain is a critical step in tailoring the properties of the resulting carbon fibers. Acidic comonomers, for instance, can initiate the cyclization reactions at lower temperatures through an ionic mechanism, as opposed to the free-radical mechanism in homopolymers. This leads to a more controlled and less exothermic stabilization process, which is crucial for preventing defects in the final carbon fiber. Neutral comonomers primarily enhance the solubility and processability of the PAN precursor.

# **II. Comparative Analysis of Precursor Properties**

The initial properties of the PAN precursor significantly influence the characteristics of the final carbon fiber. Below is a comparison of key thermal properties of a PAN homopolymer and a PAN-itaconic acid (IA) copolymer precursor.

Property	PAN Homopolymer	P(AN-co-IA) Copolymer	Reference
Initial Exothermic Temperature (DSC, in air)	238.1 °C	192.4 °C	[6][7][8]
Heat Release Rate $(\Delta H/\Delta T, DSC, in air)$	34.6 J g <sup>-1</sup> °C <sup>-1</sup>	6.33 J g <sup>-1</sup> °C <sup>-1</sup>	[6][7][8]
Residual Weight at 600°C (TGA, in N <sub>2</sub> )	~40.3 wt.%	~45.9 wt.%	[1]

Note: The P(AN-co-IA) copolymer data is for a specific composition and may vary with comonomer content.

The data clearly indicates that the presence of itaconic acid as a comonomer significantly lowers the initial temperature of the exothermic reactions and reduces the rate of heat release during thermal stabilization. A lower and more controlled heat release is advantageous as it prevents the fusion of filaments and the formation of voids and defects.[1] Furthermore, the



higher thermal stability of the copolymer, as evidenced by the greater residual weight at high temperatures, suggests a higher carbon yield.[6][7][8]

# III. Properties of the Resulting Carbon Fibers: A Comparative Overview

Obtaining direct, side-by-side quantitative data for the mechanical, thermal, and chemical properties of carbon fibers derived from homopolymer PAN versus a specific copolymer PAN under identical processing conditions is challenging due to the commercial dominance of copolymer-based fibers. However, based on the precursor properties and established principles of carbon fiber production, the following trends are expected.

## **Mechanical Properties**

Due to the more controlled stabilization and subsequent carbonization processes, carbon fibers derived from copolymer PAN are generally expected to exhibit superior mechanical properties. The reduction of defects during the heat treatment of copolymers leads to a more uniform and structurally sound fiber.

Property	Carbon Fiber from Homopolymer PAN (Expected)	Carbon Fiber from Copolymer PAN (Typical Values)	Reference
Tensile Strength	Lower	3-7 GPa	[9][10]
Tensile Modulus	Variable	200-935 GPa	[9][10]

Note: The values for copolymer PAN-based carbon fibers represent a broad range for commercially available products and depend heavily on the specific comonomer, its concentration, and the processing conditions.

## **Thermal Properties**

The thermal conductivity of PAN-based carbon fibers is highly dependent on their graphitic structure. While direct comparative data is scarce, it is plausible that the more ordered structure achievable with copolymer precursors could lead to enhanced thermal conductivity.



Property	Carbon Fiber from Homopolymer PAN (Expected)	Carbon Fiber from Copolymer PAN (Typical Values)	Reference
Thermal Conductivity	Lower	5-156 W/m·K (along the fiber axis)	

### **Chemical Properties**

Carbon fibers are generally known for their excellent chemical resistance. This property is primarily a function of the high carbon content and the stable graphitic structure. It is anticipated that both homopolymer and copolymer-derived carbon fibers would exhibit high chemical inertness.

Property	Carbon Fiber from Homopolymer PAN (Expected)	Carbon Fiber from Copolymer PAN (Expected)
Chemical Resistance	High	High

# IV. Experimental ProtocolsA. Synthesis of PAN Precursors

- 1. Homopolymer PAN Synthesis (Free-Radical Solution Polymerization):
- Materials: Acrylonitrile (AN) monomer, Dimethyl sulfoxide (DMSO) as solvent,
   Azobisisobutyronitrile (AIBN) as initiator.
- Procedure:
  - In a three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the AN monomer in DMSO.
  - Add AIBN (typically 1 wt.% based on the monomer) to the solution.
  - Carry out the polymerization reaction at a controlled temperature (e.g., 60 °C) under a nitrogen atmosphere with continuous stirring for a specified duration (e.g., 8 hours).



- After polymerization, precipitate the polymer by washing with deionized water and methanol to remove unreacted monomer and solvent.
- Dry the resulting polymer in a vacuum oven.[1]
- 2. Copolymer PAN Synthesis (e.g., P(AN-co-IA)):
- Materials: Acrylonitrile (AN) monomer, Itaconic Acid (IA) comonomer, DMSO as solvent,
   AIBN as initiator.
- Procedure:
  - Follow the same procedure as for the homopolymer, but dissolve both AN and the desired molar ratio of IA (e.g., 98:2) in DMSO before adding the initiator.[1]

#### **B.** Carbon Fiber Production

The conversion of PAN precursor fibers into carbon fibers involves three main stages: spinning, stabilization, and carbonization.

- 1. Spinning (Wet Spinning):
- A solution of the PAN polymer (dope) is extruded through a spinneret into a coagulation bath containing a non-solvent, which causes the polymer to precipitate and form filaments.
- The filaments are then drawn and washed to remove residual solvent and orient the polymer chains.
- 2. Stabilization:
- The precursor fibers are heated in an air atmosphere, typically in the range of 200-300 °C.
- During this stage, cyclization, dehydrogenation, and oxidation reactions occur, converting the linear PAN chains into a thermally stable ladder-like structure.
- 3. Carbonization:



- The stabilized fibers are heated to high temperatures (typically 1000-1700 °C) in an inert atmosphere (e.g., nitrogen).
- This process removes non-carbon elements, resulting in a fiber with high carbon content.
- An optional graphitization step at even higher temperatures (>2000 °C) can be performed to increase the degree of crystalline order and enhance the modulus of the fibers.

#### C. Characterization of Carbon Fibers

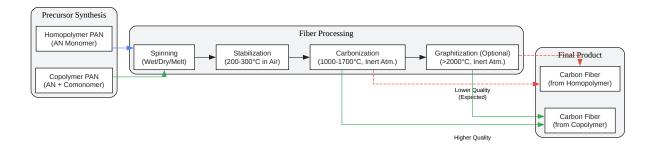
- 1. Tensile Testing of Single Filaments (ASTM D3379):
- Objective: To determine the tensile strength and modulus of a single carbon fiber filament.
- Procedure:
  - Mount a single filament onto a paper or thin plastic tab with a cutout section defining the gauge length.
  - Secure the tab in the grips of a universal testing machine equipped with a low-force load cell.
  - Cut the side supports of the tab, leaving the filament to bear the load.
  - Apply a tensile load at a constant rate of crosshead displacement until the filament fractures.
  - Record the load-elongation curve to calculate tensile strength and modulus.
- 2. Thermogravimetric Analysis (TGA):
- Objective: To evaluate the thermal stability and carbon yield of the precursor fibers.
- Procedure:
  - Place a small, known mass of the fiber sample in a TGA instrument.
  - Heat the sample at a controlled rate in a specified atmosphere (e.g., nitrogen or air).



- Continuously monitor and record the change in mass as a function of temperature.
- 3. Differential Scanning Calorimetry (DSC):
- Objective: To study the exothermic reactions during the stabilization of precursor fibers.
- Procedure:
  - Place a small, known mass of the fiber sample in a DSC pan.
  - Heat the sample at a controlled rate in a specified atmosphere (e.g., air).
  - Measure the heat flow to or from the sample relative to a reference pan as a function of temperature.
- 4. Raman Spectroscopy:
- Objective: To assess the degree of graphitization and structural defects in the carbon fibers.
- Procedure:
  - Focus a laser beam onto the surface of the carbon fiber.
  - Collect the inelastically scattered Raman light using a spectrometer.
  - Analyze the resulting spectrum, paying particular attention to the D-band (disordered carbon) and G-band (graphitic carbon). The ratio of the intensities of the D-band to the Gband (ID/IG) provides a qualitative measure of the defect density.

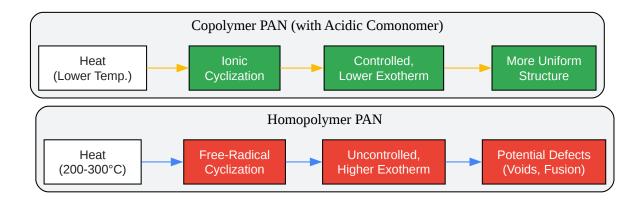
# V. Visualizing the Process and Logic





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Caption: Workflow for Carbon Fiber Production from PAN Precursors.



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Caption: Stabilization Mechanisms: Homopolymer vs. Copolymer PAN.

# **VI. Conclusion**



The selection of a homopolymer versus a copolymer PAN precursor has profound implications for the manufacturing process and the ultimate properties of the resulting carbon fibers. The inclusion of comonomers, particularly acidic ones, facilitates a more controlled thermal stabilization process, leading to a higher quality carbon fiber with fewer defects and potentially superior mechanical properties. While direct quantitative comparisons of the final carbon fibers are not readily available in the literature, the evidence from precursor studies strongly suggests that copolymer-based carbon fibers offer significant advantages in performance and processability. For applications demanding the highest performance and reliability, carbon fibers derived from copolymer PAN precursors are the clear material of choice. Further research directly comparing the properties of carbon fibers derived from homopolymer and various copolymer PANs under identical processing conditions would be invaluable to the scientific community.

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- To cite this document: BenchChem. [Comparing the properties of carbon fibers derived from homopolymer vs. copolymer polyacrylonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b021495#comparing-the-properties-of-carbon-fibers-derived-from-homopolymer-vs-copolymer-polyacrylonitrile]

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